molecular formula C5H11Br2N B1529079 (S)-2-(bromomethyl)pyrrolidine hydrobromide CAS No. 51368-34-4

(S)-2-(bromomethyl)pyrrolidine hydrobromide

Cat. No.: B1529079
CAS No.: 51368-34-4
M. Wt: 244.96 g/mol
InChI Key: XBSPZBZXDDWESK-JEDNCBNOSA-N
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Description

(S)-2-(bromomethyl)pyrrolidine hydrobromide is a chiral organic compound that features a pyrrolidine ring with a bromomethyl substituent at the second position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its reactivity and chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(bromomethyl)pyrrolidine hydrobromide typically involves the bromination of (S)-2-methylpyrrolidine. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(bromomethyl)pyrrolidine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is (S)-2-methylpyrrolidine.

Scientific Research Applications

(S)-2-(bromomethyl)pyrrolidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(bromomethyl)pyrrolidine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The chiral nature of the compound also enables it to interact selectively with chiral receptors and enzymes, influencing biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)pyridine hydrobromide
  • 4-(bromomethyl)pyridine hydrobromide
  • 3-(bromomethyl)-1-methylpyrrolidine hydrobromide

Uniqueness

(S)-2-(bromomethyl)pyrrolidine hydrobromide is unique due to its specific chiral configuration and the position of the bromomethyl group on the pyrrolidine ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and the development of chiral pharmaceuticals.

Properties

IUPAC Name

(2S)-2-(bromomethyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSPZBZXDDWESK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(bromomethyl)pyrrolidine hydrobromide
Reactant of Route 2
(S)-2-(bromomethyl)pyrrolidine hydrobromide
Reactant of Route 3
(S)-2-(bromomethyl)pyrrolidine hydrobromide
Reactant of Route 4
(S)-2-(bromomethyl)pyrrolidine hydrobromide
Reactant of Route 5
(S)-2-(bromomethyl)pyrrolidine hydrobromide
Reactant of Route 6
Reactant of Route 6
(S)-2-(bromomethyl)pyrrolidine hydrobromide

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